![molecular formula C9H14BrNO B13195386 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is an organic compound with the molecular formula C₉H₁₄BrNO It is a brominated derivative of ethanone, featuring a unique octahydrocyclopenta[b]pyrrol ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the ethanone moiety to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding alcohol.
Oxidation: Results in the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is not fully understood. it is believed to interact with biological molecules through its bromine atom and ethanone moiety. The compound may form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(pyridin-3-yl)ethan-1-one
- 2-Bromo-1-(furan-2-yl)ethan-1-one
- 2-Bromo-1-(thiophen-2-yl)ethan-1-one
Uniqueness
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is unique due to its octahydrocyclopenta[b]pyrrol ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated ethanone derivatives, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H14BrNO |
|---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2-bromoethanone |
InChI |
InChI=1S/C9H14BrNO/c10-6-9(12)11-5-4-7-2-1-3-8(7)11/h7-8H,1-6H2 |
InChI Key |
GIKCWEFBULTSDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN(C2C1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


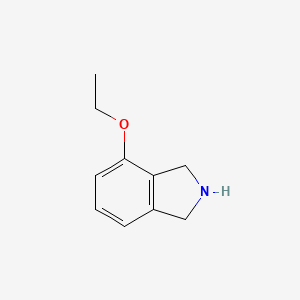
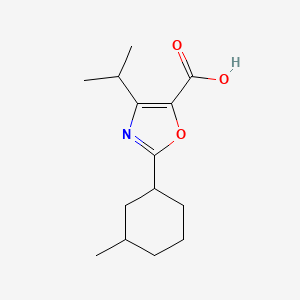

![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide](/img/structure/B13195317.png)
![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
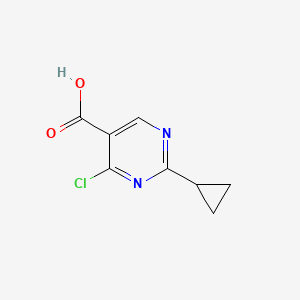
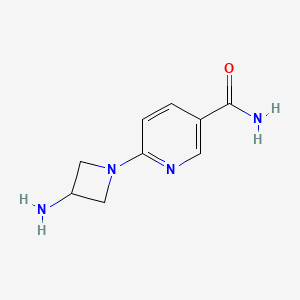
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13195344.png)
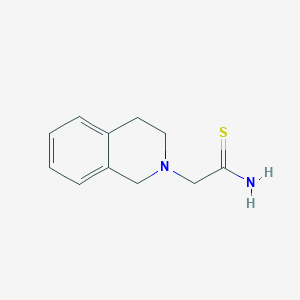
![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
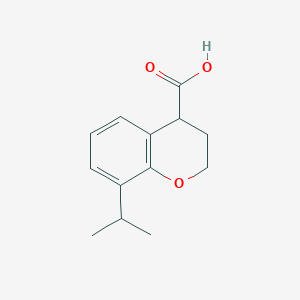
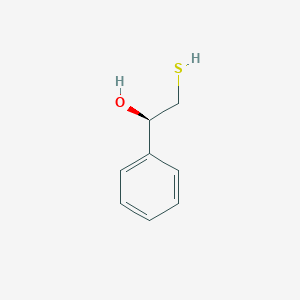
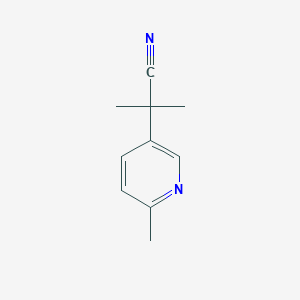
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
